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Compound of Interest

Compound Name:
Ethyl 4-(2-chlorophenyl)-3-

oxobutanoate

Cat. No.: B1282198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(2-chlorophenyl)-3-
oxobutanoate, a key chemical intermediate with significant potential in synthetic chemistry and

drug discovery. This document outlines its chemical properties, synthesis, and applications,

with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is a β-keto ester characterized by the presence of

a 2-chlorophenyl substituent. This structural feature imparts specific reactivity and makes it a

valuable precursor in various synthetic transformations.

Property Value

CAS Number 83657-82-3

Molecular Formula C₁₂H₁₃ClO₃

Molecular Weight 240.68 g/mol

Predicted XlogP 2.6

Monoisotopic Mass 240.05533 Da
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Synthesis and Purification
The primary synthetic route to Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is the Claisen

condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Experimental Protocol: Claisen Condensation
This protocol describes a representative method for the synthesis of Ethyl 4-(2-
chlorophenyl)-3-oxobutanoate.

Materials:

Ethyl 2-chlorophenylacetate

Ethyl acetate

Sodium ethoxide (NaOEt)

Anhydrous ethanol

Diethyl ether

Hydrochloric acid (HCl), dilute

Sodium sulfate (Na₂SO₄), anhydrous

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-

bottom flask equipped with a reflux condenser and a dropping funnel.
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Addition of Reactants: A mixture of ethyl 2-chlorophenylacetate and ethyl acetate is added

dropwise to the sodium ethoxide solution with stirring.

Reaction: The reaction mixture is heated to reflux for several hours to drive the

condensation.

Work-up: After cooling, the mixture is acidified with dilute hydrochloric acid. The aqueous

layer is extracted with diethyl ether.

Purification: The combined organic extracts are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure using a rotary

evaporator. The crude product is then purified by recrystallization from ethanol.

Analytical Characterization
The structure and purity of the synthesized compound are typically confirmed using

spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the ethyl group (a triplet and a quartet), methylene protons, and the aromatic protons of

the 2-chlorophenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the ester carbonyl (C=O) and ketone carbonyl (C=O) functional groups.

Applications in Drug Discovery and Development
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate serves as a versatile intermediate in the synthesis

of more complex molecules, particularly in the field of medicinal chemistry. Its reactive nature

allows for further chemical modifications to produce a variety of heterocyclic compounds and

other scaffolds of pharmaceutical interest.

Precursor for Kinase Inhibitors
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. β-keto

esters are valuable starting materials for the synthesis of various kinase inhibitors. Derivatives

of similar aryl-3-oxobutanoates have been investigated as potential inhibitors of Src kinase and
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other protein kinases involved in cell signaling pathways. The 2-chlorophenyl moiety can

influence the binding affinity and selectivity of the final inhibitor molecule for its target kinase.

Synthesis of Biologically Active Heterocycles
The dicarbonyl functionality of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate makes it an ideal

precursor for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles,

pyrimidines, and pyridines. These heterocyclic systems are prevalent in many approved drugs

and are known to exhibit diverse biological activities.

Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent

utilization of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate in a drug discovery context.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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